molecular formula C14H13N5O2 B6455400 2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548978-56-7

2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455400
CAS No.: 2548978-56-7
M. Wt: 283.29 g/mol
InChI Key: ZURBPNGZMDRYFY-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, an oxazole ring, and an imidazo[1,2-b]pyridazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxazole derivatives are often synthesized for their wide spectrum of biological activities . The synthesis of such compounds often involves the use of heterocyclic systems .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Future Directions

The future research directions could involve synthesizing the compound and studying its biological activities, given the known activities of similar oxazole derivatives .

Properties

IUPAC Name

2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-6-13(21-18-8)16-14(20)10-4-5-12-15-11(9-2-3-9)7-19(12)17-10/h4-7,9H,2-3H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBPNGZMDRYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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